

Spectroscopic Profile of N-(Benzyloxy)-2-nitrobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(Benzyloxy)-2-nitrobenzenesulfonamide

Cat. No.: B1278174

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **N-(Benzyloxy)-2-nitrobenzenesulfonamide**. Due to the limited availability of direct experimental spectra in publicly accessible databases, this document presents a detailed, predicted spectroscopic profile based on the analysis of structurally analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of **N-(Benzyloxy)-2-nitrobenzenesulfonamide** in research and development settings.

Chemical Structure and Properties

N-(Benzyloxy)-2-nitrobenzenesulfonamide is a chemical compound with the molecular formula $C_{13}H_{12}N_2O_5S$ and a molecular weight of 308.31 g/mol ^[1]. Its structure features a benzyloxy group attached to the nitrogen atom of a 2-nitrobenzenesulfonamide backbone.

IUPAC Name: **N-(benzyloxy)-2-nitrobenzenesulfonamide**^[1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **N-(Benzyloxy)-2-nitrobenzenesulfonamide**. These predictions are derived from the known spectral data of closely related compounds,

including 2-nitrobenzenesulfonamide, N-substituted benzenesulfonamides, and molecules containing a benzyloxy moiety.

Predicted ^1H NMR Data

Solvent: CDCl_3 (assumed)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.0-8.2	d	1H	Aromatic H (ortho to NO_2)
~7.6-7.8	m	3H	Aromatic H (nitro-phenyl)
~7.3-7.5	m	5H	Aromatic H (benzyl)
~5.1	s	2H	-O-CH ₂ -Ph
~9.5	br s	1H	N-H

Predicted ^{13}C NMR Data

Solvent: CDCl_3 (assumed)

Chemical Shift (δ , ppm)	Assignment
~148	C- NO_2
~135-140	Aromatic C (nitro-phenyl)
~125-135	Aromatic C-H (nitro-phenyl & benzyl)
~120	Aromatic C (nitro-phenyl)
~75	-O-CH ₂ -Ph

Predicted FTIR Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium	N-H Stretch
~3100-3000	Medium	Aromatic C-H Stretch
~2950-2850	Weak	Aliphatic C-H Stretch (-CH ₂ -)
~1530	Strong	Asymmetric NO ₂ Stretch
~1350	Strong	Symmetric NO ₂ Stretch
~1340	Strong	Asymmetric SO ₂ Stretch
~1160	Strong	Symmetric SO ₂ Stretch
~1100	Strong	C-O Stretch

Predicted Mass Spectrometry Data

m/z	Interpretation
308	[M] ⁺ (Molecular Ion)
217	[M - C ₇ H ₇ O] ⁺
186	[M - C ₇ H ₇ NO ₂] ⁺
107	[C ₇ H ₇ O] ⁺
91	[C ₇ H ₇] ⁺

Experimental Protocols

The following is a generalized protocol for the synthesis of **N-(Benzyloxy)-2-nitrobenzenesulfonamide**, adapted from standard procedures for the synthesis of N-substituted sulfonamides.

Synthesis of N-(Benzyloxy)-2-nitrobenzenesulfonamide

Materials:

- 2-Nitrobenzenesulfonyl chloride

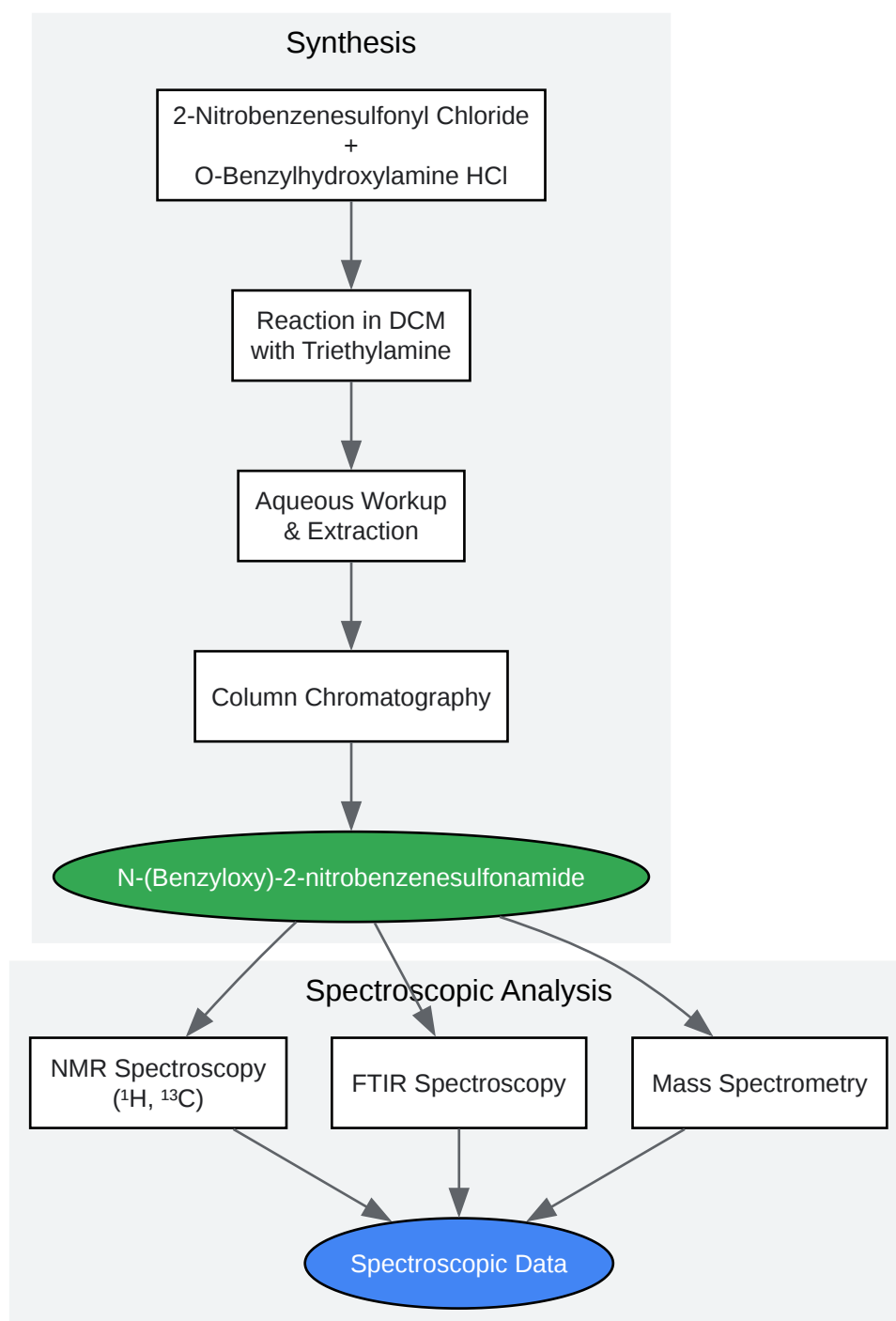
- O-Benzylhydroxylamine hydrochloride
- Triethylamine or other suitable base
- Dichloromethane (DCM) or other suitable solvent
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous magnesium sulfate
- Hexane
- Ethyl acetate

Procedure:

- To a solution of O-benzylhydroxylamine hydrochloride (1.1 equivalents) in dichloromethane, add triethylamine (2.2 equivalents) at 0 °C.
- Stir the mixture for 15 minutes.
- Add a solution of 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
- Separate the organic layer and wash sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **N-(Benzyloxy)-2-nitrobenzenesulfonamide**.

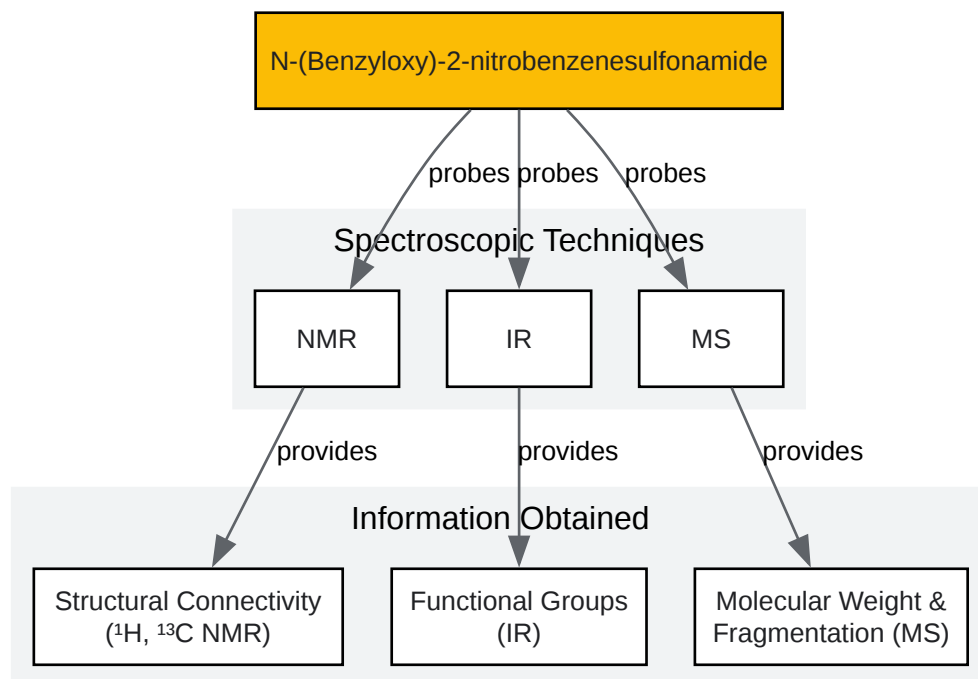
Workflow Visualizations

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of **N-(Benzyloxy)-2-nitrobenzenesulfonamide**.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic analysis.



[Click to download full resolution via product page](#)

Caption: Relationship between spectroscopic techniques and information obtained.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(Benzyloxy)-2-nitrobenzenesulfonamide 95% | CAS: 77925-80-5 | AChemBlock [achemblock.com]
- To cite this document: BenchChem. [Spectroscopic Profile of N-(Benzyloxy)-2-nitrobenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1278174#spectroscopic-data-of-n-benzyloxy-2-nitrobenzenesulfonamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com